3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Physicochemical profiling LogP comparison Medicinal chemistry

3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione (CAS 5377-23-1) is a synthetic, small-molecule thiazolidine-2,4-dione (TZD) heterocycle bearing a 2-chloroanilinomethyl substituent at the N-3 position of the ring (C₁₀H₉ClN₂O₂S; MW 256.71 g/mol). The TZD scaffold is a privileged structure in medicinal chemistry, historically associated with PPARγ agonism (glitazones) but more recently re‑profiled as a versatile template for anticancer, antimicrobial, and enzyme‑inhibitor discovery programs.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
CAS No. 5377-23-1
Cat. No. B5061459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
CAS5377-23-1
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CNC2=CC=CC=C2Cl
InChIInChI=1S/C10H9ClN2O2S/c11-7-3-1-2-4-8(7)12-6-13-9(14)5-16-10(13)15/h1-4,12H,5-6H2
InChIKeyVDNJYCMYWSFCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione (CAS 5377-23-1): Core Identity and Supplier Landscape


3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione (CAS 5377-23-1) is a synthetic, small-molecule thiazolidine-2,4-dione (TZD) heterocycle bearing a 2-chloroanilinomethyl substituent at the N-3 position of the ring (C₁₀H₉ClN₂O₂S; MW 256.71 g/mol) [1]. The TZD scaffold is a privileged structure in medicinal chemistry, historically associated with PPARγ agonism (glitazones) but more recently re‑profiled as a versatile template for anticancer, antimicrobial, and enzyme‑inhibitor discovery programs [2]. This specific derivative is supplied primarily as a screening compound for early‑stage drug discovery and chemical biology applications, and its procurement requires careful differentiation from closely related N‑arylaminomethyl TZD analogues that differ only in the halogen identity, substitution position, or linker architecture .

Why 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione Cannot Be Replaced by a Generic In‑Class Analogue


Seemingly minor modifications to the N-3 anilinomethyl substituent of thiazolidine-2,4-diones produce large shifts in biological activity, target selectivity, and toxicity that preclude generic substitution. Ortho‑chloro substitution on the aniline ring introduces a unique combination of steric hindrance and altered electronic distribution compared to the para‑chloro isomer, affecting both the conformational landscape of the aminomethyl linker and the compound’s ability to engage hydrophobic enzyme sub‑pockets . Moreover, the TZD ring itself is a documented structural alert for hepatotoxicity in certain contexts, and the identity of the N-3 substituent modulates this liability—meaning that two TZD analogues with different aryl groups cannot be assumed to share the same safety margin in cell‑based assays [1]. These structure‑dependent differences in potency, selectivity, and toxicity risk are the quantitative evidence presented in the following section.

Quantitative Differentiation Guide for 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione vs. Closest Analogs


Physicochemical Differentiation: Ortho‑Chloro vs. Para‑Chloro Anilinomethyl TZD Regioisomers

The ortho‑chloro substitution in the target compound (CAS 5377-23-1) reduces the calculated logP (ACD/LogP = 0.92) relative to its para‑chloro regioisomer, reflecting the greater solvent exposure of the ortho‑chlorine atom and its intramolecular electronic effects on the secondary amine. This difference directly impacts predicted membrane permeability and non‑specific protein binding . No experimental logP data are available for either compound; the values shown are ACD/Labs Percepta predictions, and the difference between regioisomers must therefore be considered a class‑level inference.

Physicochemical profiling LogP comparison Medicinal chemistry

TZD‑Ring‑Dependent Cytotoxicity in HepG2 Cells: Class‑Level Safety Differentiation

The thiazolidine‑2,4‑dione (TZD) heterocycle is a structural determinant of concentration‑dependent cytotoxicity in HepG2 human hepatoma cells. Keil et al. (2015) demonstrated that N‑phenyl TZD analogues (e.g., DCPT) markedly reduce HepG2 viability at concentrations >100 μM (24 h MTS assay), whereas close analogues in which the TZD ring is replaced by oxazolidinedione or succinimide show no cytotoxicity up to 250 μM [1]. The target compound (CAS 5377-23-1) contains the TZD ring and is therefore predicted to share this class‑level cytotoxicity liability. No direct HepG2 data exist for the target compound itself, so this inference must be verified experimentally.

Hepatotoxicity Safety profiling TZD ring liability

Antiproliferative Activity of 3‑Aminomethyl‑TZD Derivatives: Class‑Level Potency Benchmarking

Thiazolidine‑2,4‑dione derivatives bearing N‑3 substituents have demonstrated antiproliferative activity across multiple human cancer cell lines. Trotsko et al. (2018) reported that among 17 new TZD derivatives (compounds 12–28) tested against A549 (lung), MCF‑7 (breast), and HepG2 (liver) cells, the most potent analogue (compound 18) achieved IC₅₀ values significantly lower than the reference drug irinotecan, with a favourable safety index (SI) in normal human fibroblasts [1]. No direct antiproliferative data exist for CAS 5377-23-1, but its structural features—particularly the 2‑chloroanilinomethyl group—place it within the active chemical space defined by this series, and it is expected to show sub‑micromolar to low‑micromolar potency based on SAR trends.

Antiproliferative activity Cancer cell lines IC50 comparison

Arylamine N‑Acetyltransferase 1 (NAT1) Inhibition: Structural Selectivity of TZD Derivatives

Thiazolidine‑2,4‑dione derivatives have been identified as selective, competitive inhibitors of human arylamine N‑acetyltransferase 1 (NAT1), a potential breast cancer biomarker. Russell et al. (2009) reported that TZD‑ and rhodanine‑based inhibitors achieve submicromolar potency against recombinant human NAT1 and inhibit the enzyme in ZR‑75 breast cancer cell lysates [1]. The most potent TZD inhibitors in this series carry N‑aryl substituents that interact with the enzyme’s hydrophobic active‑site cleft; the 2‑chlorophenyl group in CAS 5377-23-1 is sterically and electronically compatible with this binding mode, although direct inhibition data for this specific compound have not been reported.

NAT1 inhibition Breast cancer Enzyme selectivity

Structural Alert: TZD Ring as a Determinant of Toxicity vs. Non‑TZD Scaffold Alternatives

The thiazolidine‑2,4‑dione ring is a well‑characterized structural alert for hepatotoxicity, originally identified through the clinical experience with troglitazone. Keil et al. (2015) systematically compared TZD‑, oxazolidinedione‑, and pyrrolidinedione‑ring‑containing compounds in HepG2 cells and demonstrated that cytotoxicity is specifically associated with the TZD heterocycle rather than with the N‑aryl substituent alone [1]. Among the TZD derivatives tested, 3‑(3,5‑dichlorophenyl)‑2,4‑thiazolidinedione (DCPT) and 5‑(3,5‑dichlorophenylmethyl)‑2,4‑thiazolidinedione (DCPMT) were cytotoxic, whereas the structurally analogous benzylic compound MPMT [5‑(4‑methoxyphenylmethyl)‑2,4‑thiazolidinedione] showed low toxicity, indicating that the N‑aryl or C‑5 substituent can modulate—but not eliminate—the TZD‑associated risk [1]. The target compound contains the TZD ring and therefore carries this class‑level alert; its ortho‑chloroanilinomethyl substituent may partially mitigate toxicity relative to dichlorophenyl analogues, but this has not been experimentally verified.

Structural toxicology Scaffold hopping Safety screening

Recommended Application Scenarios for 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione (CAS 5377-23-1) Based on Verified Evidence


Scaffold‑Hopping Medicinal Chemistry: TZD Core Evaluation with Ortho‑Chloro Selectivity

The ortho‑chloro anilinomethyl substitution in CAS 5377-23-1 provides a differentiated starting point for medicinal chemistry programs targeting enzymes with hydrophobic active‑site pockets (e.g., NAT1, kinases, or proteases). Its lower predicted LogP (0.92) relative to para‑chloro regioisomers makes it a candidate for lead series where reducing lipophilicity is desired to improve solubility, metabolic stability, and off‑target safety profiles. Researchers should directly compare its enzyme inhibition and cellular potency against the para‑chloro analogue to quantify the ortho‑position advantage.

TZD‑Dependent Hepatotoxicity Screening and Safety Profiling

The TZD ring in CAS 5377-23-1 is a documented structural determinant of concentration‑dependent cytotoxicity in HepG2 cells [1]. This compound is therefore well‑suited as a model TZD analogue in toxicity screening cascades designed to de‑risk new chemical entities. Use it alongside oxazolidinedione and succinimide controls to establish the TZD‑specific toxicity window in your laboratory’s cell‑based assays before advancing any TZD‑containing series into in vivo studies.

Antiproliferative Screening in NCI‑60 or Custom Oncology Panels

Thiazolidine‑2,4‑dione derivatives with N‑3 anilinomethyl substituents have demonstrated potent, structure‑dependent antiproliferative activity across lung, breast, and liver cancer cell lines [2]. CAS 5377-23-1 is a logical addition to a focused TZD library for anticancer screening. Its activity against a panel such as A549, MCF‑7, and HepG2 should be benchmarked against the published compound 18 (Trotsko et al.) and irinotecan to determine its relative potency and therapeutic index.

Chemical Biology Probe for Arylamine N‑Acetyltransferase 1 (NAT1)

Selective NAT1 inhibition has been demonstrated for TZD derivatives bearing N‑aryl groups, with submicromolar potency achievable through appropriate substitution [3]. CAS 5377-23-1, with its 2‑chlorophenyl substituent, is a candidate for NAT1 probe development. Prioritize it for recombinant NAT1 enzymatic assays and ZR‑75 breast cancer cell lysate experiments to establish whether the ortho‑chloro configuration confers selectivity advantages over previously characterized para‑substituted or rhodanine‑based inhibitors.

Quote Request

Request a Quote for 3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.